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molecular formula C10H10O3 B072095 Mellein CAS No. 1200-93-7

Mellein

Cat. No. B072095
M. Wt: 178.18 g/mol
InChI Key: KWILGNNWGSNMPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09242989B2

Procedure details

To a stirred solution of AO-1 (16.5 g, 83.0 mmol) in AcOH (150 mL) kept below 10° C. is added a solution of KMnO4 (14.5 g, 92.0 mmol) in H2O (150 mL) dropwise. The reaction mixture is stirred for 30 min. The mixture is diluted with water, basified by addition of saturated aq Na2CO3 and extracted with EtOAc. The solution is concentrated and the residue is purified by SFC to yield AO-2.
Name
AO-1
Quantity
16.5 g
Type
reactant
Reaction Step One
Name
Quantity
14.5 g
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
150 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
CCCCCCCCCCCCCCCCCCN[C:20]([CH2:22][CH2:23][C:24]1[CH:29]=[C:28](C(C)(C)C)[C:27](O)=[C:26](C(C)(C)C)[CH:25]=1)=O.[O-:39][Mn](=O)(=O)=O.[K+].[C:45]([O-])([O-:47])=[O:46].[Na+].[Na+]>CC(O)=O.O>[CH3:20][CH:22]1[O:47][C:45](=[O:46])[C:29]2[C:28]([OH:39])=[CH:27][CH:26]=[CH:25][C:24]=2[CH2:23]1 |f:1.2,3.4.5|

Inputs

Step One
Name
AO-1
Quantity
16.5 g
Type
reactant
Smiles
CCCCCCCCCCCCCCCCCCNC(=O)CCC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C
Step Two
Name
Quantity
14.5 g
Type
reactant
Smiles
[O-][Mn](=O)(=O)=O.[K+]
Name
Quantity
150 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Step Four
Name
Quantity
150 mL
Type
solvent
Smiles
CC(=O)O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture is stirred for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
kept below 10° C.
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
CONCENTRATION
Type
CONCENTRATION
Details
The solution is concentrated
CUSTOM
Type
CUSTOM
Details
the residue is purified by SFC

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CC1CC2=C(C(=CC=C2)O)C(=O)O1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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